3',5'-Di-O-acetyl-5-chloro-2'-deoxyuridine
Overview
Description
Synthesis Analysis
The synthesis of modified 2'-deoxyuridines, including compounds like 3',5'-Di-O-acetyl-5-chloro-2'-deoxyuridine, involves strategic chemical reactions aimed at introducing specific functional groups at desired positions. For instance, 5-acetyl-2'-deoxyuridine can be synthesized by treating 2'-deoxy-5-ethynyluridine with dilute sulphuric acid, highlighting a method that could be adapted for the synthesis of chloro-substituted derivatives (Barr et al., 1980). Additionally, the palladium-catalyzed coupling reactions have been utilized to introduce halogen substituents into the 5-position of 2'-deoxyuridines, demonstrating a versatile approach for generating a wide array of modified nucleosides (Wigerinck et al., 1991).
Molecular Structure Analysis
The crystal structure of modified 2'-deoxyuridines offers insights into the spatial arrangement and potential interaction mechanisms of these molecules. For example, the crystal structure of 5-acetyl-2'-deoxyuridine revealed a monoclinic space group with specific molecular orientations that could influence its chemical reactivity and interaction with biological molecules (Barr et al., 1980). Such structural analyses are crucial for understanding the properties and potential applications of compounds like 3',5'-Di-O-acetyl-5-chloro-2'-deoxyuridine.
Chemical Reactions and Properties
The chemical reactivity of modified 2'-deoxyuridines, including reactions like halogenation, acetylation, and coupling, defines their chemical properties and potential applications. For example, the synthesis of halogen-substituted 2'-deoxyuridines through palladium-catalyzed coupling reactions indicates the versatility of these compounds in undergoing further chemical modifications (Wigerinck et al., 1991).
Scientific Research Applications
Synthesis and Chemical Properties
3',5'-Di-O-acetyl-5-chloro-2'-deoxyuridine and its analogues have been explored in various synthetic and chemical studies. For instance, Kumar et al. (1991) investigated the synthesis and properties of related 5-(1,2-dihaloethyl)-2′-deoxyuridines, providing insights into their chemical reactions and potential applications in further synthetic modifications (Kumar, Knaus, & Wiebe, 1991).
Structural Analysis and Antiviral Properties
The structural analysis of various 2'-deoxyuridine derivatives, including 3',5'-Di-O-acetyl-5-chloro-2'-deoxyuridine, has been a subject of interest. Párkányi et al. (1987) compared the crystal structures of similar compounds, correlating their conformations with antiviral properties, which could provide insights into their biological activity (Párkányi, Kălmăn, Czugler, Kovács, & Walker, 1987).
Synthesis and Biological Effects
Jones et al. (1988) explored the synthesis and antiviral properties of compounds related to 3',5'-Di-O-acetyl-5-chloro-2'-deoxyuridine, highlighting the potential of these compounds as inhibitors of viruses like herpes simplex (Jones, Sayers, Walker, & De Clercq, 1988).
Nucleoside Analogues and Binding Properties
Further research by Asseline et al. (1996) focused on the synthesis and binding properties of oligonucleotides linked to an acridine derivative, which included derivatives of 2'-deoxyuridine. This study contributes to understanding the interactions of such nucleoside analogues with DNA (Asseline, Bonfils, Dupret, & Thuong, 1996).
properties
IUPAC Name |
[(2R,3S,5R)-3-acetyloxy-5-(5-chloro-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClN2O7/c1-6(17)21-5-10-9(22-7(2)18)3-11(23-10)16-4-8(14)12(19)15-13(16)20/h4,9-11H,3,5H2,1-2H3,(H,15,19,20)/t9-,10+,11+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYGRPIVVXOHVEA-HBNTYKKESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(CC(O1)N2C=C(C(=O)NC2=O)Cl)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@H](C[C@@H](O1)N2C=C(C(=O)NC2=O)Cl)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN2O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10451483 | |
Record name | 3',5'-Di-O-acetyl-5-chloro-2'-deoxyuridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10451483 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3',5'-Di-O-acetyl-5-chloro-2'-deoxyuridine | |
CAS RN |
6046-63-5 | |
Record name | 3',5'-Di-O-acetyl-5-chloro-2'-deoxyuridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10451483 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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